molecular formula C9H7ClN2S B11891261 2-Chloro-4-(thiazol-5-yl)aniline

2-Chloro-4-(thiazol-5-yl)aniline

Katalognummer: B11891261
Molekulargewicht: 210.68 g/mol
InChI-Schlüssel: YPJQAYAXHPRJBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(thiazol-5-yl)aniline is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(thiazol-5-yl)aniline typically involves the reaction of 2-chloroaniline with thiazole derivatives under specific conditions. One common method involves the use of a coupling reaction between 2-chloroaniline and 2-bromo-1-(thiazol-5-yl)ethanone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(thiazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(thiazol-5-yl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(thiazol-5-yl)aniline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation by targeting specific molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-4-(thiazol-2-yl)aniline
  • 2-Chloro-4-(thiazol-4-yl)aniline
  • 2-Chloro-4-(thiazol-3-yl)aniline

Uniqueness

2-Chloro-4-(thiazol-5-yl)aniline is unique due to the position of the thiazole ring, which can influence its reactivity and biological activity. The specific arrangement of atoms in the thiazole ring can lead to different interactions with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H7ClN2S

Molekulargewicht

210.68 g/mol

IUPAC-Name

2-chloro-4-(1,3-thiazol-5-yl)aniline

InChI

InChI=1S/C9H7ClN2S/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2

InChI-Schlüssel

YPJQAYAXHPRJBW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=CN=CS2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.